4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide 4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 701289-81-8
VCID: VC7437448
InChI: InChI=1S/C17H18ClN3O4S/c18-15-4-3-14(17(22)20-12-13-2-1-5-19-11-13)10-16(15)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9,12H2,(H,20,22)
SMILES: C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl
Molecular Formula: C17H18ClN3O4S
Molecular Weight: 395.86

4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide

CAS No.: 701289-81-8

Cat. No.: VC7437448

Molecular Formula: C17H18ClN3O4S

Molecular Weight: 395.86

* For research use only. Not for human or veterinary use.

4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide - 701289-81-8

Specification

CAS No. 701289-81-8
Molecular Formula C17H18ClN3O4S
Molecular Weight 395.86
IUPAC Name 4-chloro-3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C17H18ClN3O4S/c18-15-4-3-14(17(22)20-12-13-2-1-5-19-11-13)10-16(15)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9,12H2,(H,20,22)
Standard InChI Key MPSBVVAKITXYAA-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a benzamide core substituted at the 3-position with a morpholine-4-sulfonyl group and at the 4-position with a chlorine atom. The amide nitrogen is further functionalized with a (pyridin-3-yl)methyl group. This arrangement introduces both polar (sulfonyl, amide) and hydrophobic (aromatic rings) regions, enabling diverse molecular interactions .

Molecular Formula and Weight

The molecular formula is C₁₇H₁₈ClN₃O₄S, with a calculated molecular weight of 395.9 g/mol . Key functional groups include:

  • Chlorophenyl ring: Enhances electrophilic character and influences binding affinity.

  • Morpholine sulfonyl group: Contributes to solubility and potential hydrogen-bonding interactions.

  • Pyridinylmethyl side chain: Facilitates π-π stacking and coordination with metal ions .

Spectroscopic and Computational Data

PubChem entries for structurally analogous compounds provide insight into this molecule’s properties:

PropertyValueSource
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds4
Topological Polar Surface Area103 Ų
XLogP31.1

These computed properties suggest moderate lipophilicity and a capacity for membrane permeation, critical for bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzoyl chloride precursor:

  • Sulfonation: Introduction of the morpholine sulfonyl group at the 3-position via reaction with morpholine and sulfur trioxide.

  • Chlorination: Electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide.

  • Amide Coupling: Reaction of the resulting acid chloride with (pyridin-3-yl)methylamine under Schotten-Baumann conditions .

Stability and Reactivity

The compound exhibits stability under ambient conditions but may degrade under strong acidic or basic environments due to hydrolysis of the sulfonamide or amide bonds. Reactivity studies indicate susceptibility to:

  • Reduction: Nitro groups (if present) can be reduced to amines using catalytic hydrogenation.

  • Nucleophilic Substitution: The chlorine atom may undergo displacement with nucleophiles such as amines or alkoxides .

Physicochemical Properties

Crystallography and Conformation

X-ray crystallography of related benzamides reveals a planar benzamide core with the morpholine ring adopting a chair conformation. The pyridinylmethyl group extends perpendicularly, creating a T-shaped molecular geometry conducive to target binding .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for optimizing:

  • Selectivity: Modifying the pyridinylmethyl group to reduce off-target effects.

  • Potency: Introducing electron-withdrawing groups at the 4-position to enhance enzyme affinity .

Targeted Therapies

Ongoing research explores its utility in:

  • Oncology: Inhibition of ecto-NTPDases on cancer cells to enhance chemotherapy efficacy.

  • Neurology: Modulation of purinergic signaling in neuroinflammatory disorders .

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